REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[N:8][C:9]([Cl:24])=[CH:10][C:11]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N:19]2[CH:23]=[CH:22][N:21]=[N:20]2)[N:14]=1)=O)C.[NH3:25]>CO>[Cl:24][C:9]1[N:8]=[N:7][C:6]([C:4]([NH2:25])=[O:3])=[C:11]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N:19]3[CH:23]=[CH:22][N:21]=[N:20]3)[N:14]=2)[CH:10]=1
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=NC(=CC1NC1=NC(=CC=C1)N1N=NC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(N=N1)C(=O)N)NC1=NC(=CC=C1)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |